molecular formula C15H15NO B12998695 (2-((1-Phenylethylidene)amino)phenyl)methanol

(2-((1-Phenylethylidene)amino)phenyl)methanol

Cat. No.: B12998695
M. Wt: 225.28 g/mol
InChI Key: DIKSDUFCXMDTKQ-UHFFFAOYSA-N
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Description

(2-((1-Phenylethylidene)amino)phenyl)methanol is an organic compound that features a phenyl group attached to a methanol moiety through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((1-Phenylethylidene)amino)phenyl)methanol typically involves the condensation of 2-aminobenzyl alcohol with acetophenone. The reaction is carried out under acidic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:

2-Aminobenzyl alcohol+AcetophenoneThis compound\text{2-Aminobenzyl alcohol} + \text{Acetophenone} \rightarrow \text{this compound} 2-Aminobenzyl alcohol+Acetophenone→this compound

The reaction conditions often involve the use of a dehydrating agent such as anhydrous sodium sulfate to drive the reaction to completion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-((1-Phenylethylidene)amino)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of (2-((1-Phenylethylidene)amino)phenyl)aldehyde or (2-((1-Phenylethylidene)amino)phenyl)carboxylic acid.

    Reduction: Formation of (2-((1-Phenylethyl)amino)phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-((1-Phenylethylidene)amino)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((1-Phenylethylidene)amino)phenyl)methanol involves its interaction with specific molecular targets. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • (2-((1-Phenylethylidene)amino)phenyl)ethanol
  • (2-((1-Phenylethylidene)amino)phenyl)propane

Uniqueness

(2-((1-Phenylethylidene)amino)phenyl)methanol is unique due to the presence of both a hydroxyl group and an imine linkage, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

[2-(1-phenylethylideneamino)phenyl]methanol

InChI

InChI=1S/C15H15NO/c1-12(13-7-3-2-4-8-13)16-15-10-6-5-9-14(15)11-17/h2-10,17H,11H2,1H3

InChI Key

DIKSDUFCXMDTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1CO)C2=CC=CC=C2

Origin of Product

United States

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